molecular formula C8H6N2O2 B567044 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile CAS No. 1261365-28-9

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile

Cat. No.: B567044
CAS No.: 1261365-28-9
M. Wt: 162.148
InChI Key: PEUMBPSFICEIOM-UHFFFAOYSA-N
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Description

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile is a bicyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This structure, featuring a carbonitrile group fused to a [1,4]dioxino[2,3-b]pyridine core, serves as a valuable synthetic intermediate and scaffold for developing novel pharmacologically active molecules. Research into analogs of established drugs highlights the importance of such bicyclic heterocyclic systems as key components for optimizing drug properties. For instance, studies on analogs of the anti-tuberculosis drug bedaquiline have demonstrated that replacing aromatic systems with less lipophilic bicyclic heterocycles can retain potent biological activity while potentially improving the drug's safety and pharmacokinetic profile . This compound is for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c9-4-6-3-7-8(10-5-6)12-2-1-11-7/h3,5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUMBPSFICEIOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679135
Record name 2,3-Dihydro[1,4]dioxino[2,3-b]pyridine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261365-28-9
Record name 2,3-Dihydro[1,4]dioxino[2,3-b]pyridine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme and Conditions

  • Starting Material : 2-Nitro-3-oxiranylmethoxy pyridine derivatives serve as precursors.

  • Epoxide Ring-Opening : Treatment with nucleophiles (e.g., water, alcohols) under basic or acidic conditions induces epoxide cleavage, forming a diol intermediate.

  • Cyclization : Intramolecular etherification under thermal or catalytic conditions (e.g., p-toluenesulfonic acid) yields the 2,3-dihydro-dioxino[2,3-b]pyridine core.

Critical Parameters :

  • Temperature: 80–120°C

  • Catalysts: Protic acids (e.g., H2SO4) or Lewis acids (e.g., BF3·OEt2)

  • Solvents: Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency.

Functionalization at Position 7

To introduce the cyano group at position 7, post-cyclization modifications are required:

  • Nucleophilic Aromatic Substitution : A halogen (e.g., Cl) at position 7 is displaced by cyanide ions (e.g., KCN, CuCN) under Ullmann or SNAr conditions.

    • Example: 7-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine reacts with KCN in DMSO at 150°C, yielding the target nitrile.

An alternative strategy involves early-stage introduction of the cyano group prior to dioxane ring formation. This approach minimizes side reactions associated with late-stage functionalization.

Methodology

  • Pyridine Nitration : Nitration of 3-hydroxypyridine derivatives introduces a nitro group at position 7.

  • Nitro-to-Cyano Conversion : Catalytic hydrogenation (H2/Pd-C) reduces the nitro group to an amine, followed by diazotization and treatment with CuCN to install the cyano moiety.

  • Dioxane Ring Formation : Etherification of adjacent hydroxyl groups using 1,2-dibromoethane or glycidyl ethers completes the structure.

Advantages :

  • Higher regioselectivity for cyano placement.

  • Compatibility with diverse pyridine substrates.

Comparative Analysis of Synthetic Routes

The table below evaluates key methods based on yield, scalability, and functional group tolerance:

MethodStarting MaterialStepsYield (%)AdvantagesLimitations
Epoxide CyclizationNitro-epoxide pyridines2–355–70High regiocontrol; ScalableRequires halogenation for cyanide
Direct CyanidationHalogenated pyridines3–440–60Early nitrile introductionMulti-step; Moderate yields
Nitro ReductionNitropyridine derivatives430–50Versatile for substitutionsComplex purification steps

Mechanistic Insights and Optimization

Key Challenges

  • Regioselectivity : Ensuring substitution occurs exclusively at position 7 demands careful control of electronic and steric factors. Electron-withdrawing groups (e.g., nitro) meta-direct subsequent reactions.

  • Cyclization Efficiency : Steric hindrance from substituents can impede dioxane ring closure. Microwave-assisted synthesis has been explored to enhance reaction rates and yields.

Advanced Techniques

  • Flow Chemistry : Continuous-flow systems improve heat transfer and mixing, critical for exothermic cyanidation steps.

  • Catalytic Systems : Palladium nanoparticles and ionic liquids have shown promise in accelerating SNAr reactions for nitrile installation.

Analytical Validation and Characterization

Successful synthesis requires rigorous validation:

  • NMR Spectroscopy : Distinct signals for the dioxane protons (δ 4.2–4.5 ppm) and pyridine ring (δ 7.8–8.2 ppm) confirm structural integrity.

  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 162.15 (C8H6N2O2).

  • Purity Assessment : HPLC with UV detection (λ = 254 nm) ensures >95% purity, critical for pharmaceutical applications .

Chemical Reactions Analysis

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Functional Group Variants

The compound is part of a broader family of substituted dioxino-pyridines. Key analogs include:

Table 1: Structural Analogs of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile
Compound Name CAS Number Substituent (Position) Molecular Formula Molecular Weight Key Properties/Applications
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile 1246088-54-9 -CN (8) C₉H₆N₂O₂ 174.16 Isomeric nitrile; potential differences in electronic distribution and reactivity
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid 1256818-31-1 -COOH (7) C₉H₇NO₄ 193.16 Acidic derivative; suitable for conjugation or salt formation
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde 95849-26-6 -CHO (7) C₉H₇NO₃ 177.16 Aldehyde functionality enables nucleophilic additions (e.g., Schiff base formation)
7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine 443955-90-6 -Br (7) C₇H₆BrNO₂ 216.03 Bromo-substituted analog; useful in cross-coupling reactions
6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine 2231673-12-2 -OCH₃ (6) C₈H₉NO₃ 167.17 Methoxy group enhances electron density; may influence pharmacokinetics

Physicochemical and Spectroscopic Comparisons

Table 2: Spectroscopic Data for Selected Analogs
Compound (CAS) IR (cm⁻¹) Key NMR Signals (δ, ppm) Reference
Target (1261365-28-9) ~2,219 (CN) Not reported in evidence
11b (403 M⁺, C₂₂H₁₇N₃O₃S) 3,423 (NH), 2,209 (CN) 2.24 (s, CH₃), 7.41 (d, ArH), 8.01 (s, =CH)
7-Bromo analog (443955-90-6) Not reported SMILES: Brc1cnc2OCCOc2c1; InChI: 1S/C7H6BrNO₂
  • IR Spectroscopy : The nitrile group in the target compound and analog 11b (CAS: N/A) exhibits a characteristic stretch near 2,200 cm⁻¹, confirming its presence .
  • NMR Trends : Methyl groups (δ ~2.24 ppm) and aromatic protons (δ ~7–8 ppm) are consistent across analogs, though substituent-induced shifts vary (e.g., bromo vs. nitrile) .

Research Implications and Gaps

  • Biological Activity : Pyridine nitriles are explored as kinase inhibitors or antimicrobial agents. The target compound’s nitrile group may enhance binding to biological targets, though specific activity data are absent in the evidence .
  • Material Science: Electron-deficient dioxino-pyridines could serve as ligands in catalysis or components in organic electronics.

Biological Activity

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₆N₂O₂
  • Molecular Weight : 162.15 g/mol
  • CAS Number : 1261365-28-9

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, indicating its potential as an anticancer agent and its effects on different cellular pathways.

Anticancer Activity

Several studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer).
  • IC50 Values :
    • A549: 1.06 ± 0.16 µM
    • MCF-7: 1.23 ± 0.18 µM
    • HeLa: 2.73 ± 0.33 µM

These results suggest that the compound exhibits potent anticancer properties with relatively low cytotoxicity towards normal cells, which is crucial for therapeutic applications.

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Kinase Activity : The compound has been shown to inhibit various kinases involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Flow cytometry analyses revealed that treatment with this compound leads to increased apoptosis in cancer cells.
  • Cell Cycle Arrest : The compound induces G0/G1 phase cell cycle arrest in treated cells.

Case Studies and Research Findings

Recent research has highlighted the biological activity of this compound in different contexts:

  • Study on Lung Cancer Cells :
    • A study examined the effects of the compound on A549 cells and found significant inhibition of cell proliferation and induction of apoptosis.
    • The mechanism was linked to the downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic proteins like Bax.
  • Comparative Study with Other Compounds :
    • In a comparative analysis with other heterocyclic compounds, this compound showed superior efficacy against MCF-7 cells compared to standard chemotherapeutics.

Data Table: Summary of Biological Activities

Activity TypeCell LineIC50 (µM)Mechanism
AnticancerA5491.06Apoptosis induction
AnticancerMCF-71.23Cell cycle arrest
AnticancerHeLa2.73Kinase inhibition

Q & A

Q. What are the standard synthetic routes for preparing 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile?

The compound can be synthesized via cyclocondensation or multicomponent reactions. For example, structurally similar carbonitriles are synthesized by reacting intermediates (e.g., thiouracil derivatives) with aromatic aldehydes in refluxing acetic anhydride/acetic acid with sodium acetate as a catalyst . Key steps include forming the dioxane ring and introducing the nitrile group through nucleophilic substitution or condensation. Reaction optimization often involves solvent selection (e.g., DMF/water mixtures for crystallization) and temperature control to avoid side products .

Q. What spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

  • IR spectroscopy : Confirms nitrile (C≡N) stretches near 2,220 cm⁻¹ and carbonyl (C=O) bands at ~1,700 cm⁻¹ .
  • NMR : 1H^1H NMR resolves dihydrodioxino protons (δ 2.2–2.4 ppm for CH3_3, δ 6.5–8.0 ppm for aromatic protons) and 13C^{13}C NMR identifies nitrile carbons (δ ~115–120 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 386 for C20_{20}H10_{10}N4_4O3_3S analogs) confirm molecular weight .

Q. What are the potential research applications of this compound?

While direct evidence is limited, structurally related carbonitriles are used as fluorescent probes for live-cell imaging due to their photostability and nucleolus-targeting properties . The nitrile group enhances binding to biological targets, suggesting applications in diagnostics or as pharmacophores in drug discovery .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed?

Regioselectivity in forming the dioxino-pyridine scaffold is influenced by substituent positioning and reaction conditions. For example, using electron-withdrawing groups (e.g., cyano) on aromatic aldehydes directs cyclization to the 7-position . Computational modeling (e.g., DFT) can predict reactive sites, while kinetic studies under varying temperatures (e.g., 60–100°C) help optimize pathways .

Q. What mechanistic insights explain the cyclization steps in its synthesis?

Cyclization likely proceeds via acid-catalyzed nucleophilic attack, where intermediates like chloroacetic acid activate carbonyl groups for ring closure. Sodium acetate acts as a mild base, facilitating deprotonation and stabilizing transition states . Solvent polarity (e.g., acetic anhydride) enhances electrophilicity at reaction centers, as seen in analogous pyrano-pyrimidine syntheses .

Q. How can contradictory spectral data (e.g., overlapping NMR signals) be resolved?

Overlapping aromatic signals in 1H^1H NMR can be resolved using 2D techniques (COSY, HSQC) or deuterated solvents (DMSO-d6_6). For example, coupling constants (J = 8–10 Hz for vicinal protons) and 13C^{13}C-HSQC correlations differentiate dihydrodioxino protons from pyridine ring protons .

Q. What computational methods predict the compound’s electronic properties and reactivity?

Density Functional Theory (DFT) calculations model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For related pyridine carbonitriles, electron-deficient nitrile groups lower LUMO energies, enhancing reactivity toward nucleophiles (e.g., thiols in biological systems) .

Data Contradiction and Optimization

Q. How do reaction conditions affect yield discrepancies in literature protocols?

Yield variations (e.g., 57–68% in analogs ) arise from:

  • Catalyst loading : Excess sodium acetate (>0.5 g) may deactivate intermediates.
  • Reaction time : Prolonged reflux (>12 hours) risks decomposition in polar solvents.
  • Workup methods : Crystallization from DMF/water vs. ethanol improves purity but reduces yield .

Q. What strategies mitigate byproduct formation during nitrile group introduction?

Byproducts (e.g., imine derivatives) are minimized by:

  • Using anhydrous conditions to prevent hydrolysis of nitrile precursors.
  • Employing trimethylsilyl cyanide (TMSCN) as a safer alternative to toxic cyanide salts .

Methodological Recommendations

Q. How can the compound’s stability be assessed under biological assay conditions?

Perform stability studies in PBS (pH 7.4) or cell culture media at 37°C over 24–72 hours. Monitor degradation via HPLC-MS and correlate with fluorescence quenching (if used as a probe) .

Q. What synthetic modifications enhance its utility in fluorescent imaging?

Introduce electron-donating groups (e.g., -OCH3_3) to the pyridine ring to redshift emission wavelengths. Alternatively, conjugate with polyethylene glycol (PEG) to improve aqueous solubility .

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